molecular formula C14H19N3S B256036 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B256036
M. Wt: 261.39 g/mol
InChI Key: UBHSLEOYMBNOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MPTT is a thiol compound that contains a triazole ring, which gives it unique properties that make it useful in different applications.

Scientific Research Applications

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has potential applications in various fields of scientific research. In medicine, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory and antioxidant properties, which make it useful in the treatment of diseases such as arthritis and cancer. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have antibacterial and antifungal properties, which make it useful in the development of new antibiotics and antifungal drugs.
In agriculture, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have plant growth-promoting properties, which make it useful in the development of new fertilizers and plant growth regulators. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have insecticidal properties, which make it useful in the development of new insecticides.
In industry, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have corrosion inhibition properties, which make it useful in the development of new corrosion inhibitors. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have dye-sensitized solar cell properties, which make it useful in the development of new solar cells.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the interaction of the triazole ring with various enzymes and proteins in the body. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to scavenge free radicals, which are involved in the development of various diseases.
Biochemical and Physiological Effects
5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects in the body. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has several advantages as a research chemical. It is relatively easy to synthesize, and its properties can be easily modified by changing the structure of the triazole ring. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is also stable under normal laboratory conditions and can be stored for long periods without degradation.
However, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol also has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is also relatively expensive compared to other research chemicals, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a therapeutic agent for various diseases such as arthritis and cancer. Another direction is to investigate its potential as a plant growth promoter and insecticide in agriculture. Further research is also needed to fully understand the mechanism of action of 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol and to optimize its properties for various applications.
Conclusion
In conclusion, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol can be synthesized through various methods, and its properties can be easily modified by changing the structure of the triazole ring. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has potential applications in various fields of scientific research, and further research is needed to fully understand its properties and optimize its use for various applications.

Synthesis Methods

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol can be synthesized through various methods, including the reaction of 4-methylbenzonitrile with 1-pentyl-1H-1,2,4-triazole-3-thiol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.

properties

Product Name

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

3-(4-methylphenyl)-4-pentyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3S/c1-3-4-5-10-17-13(15-16-14(17)18)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18)

InChI Key

UBHSLEOYMBNOJM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=NNC1=S)C2=CC=C(C=C2)C

Canonical SMILES

CCCCCN1C(=NNC1=S)C2=CC=C(C=C2)C

Origin of Product

United States

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